molecular formula C10H13FN2O4 B231650 1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 17199-43-8

1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B231650
CAS No.: 17199-43-8
M. Wt: 244.22 g/mol
InChI Key: MYWVPKQWFIVGJZ-XLPZGREQSA-N
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Description

1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a fluorinated thymidine nucleoside analog. Its structure features a pyrimidine-2,4-dione core substituted with a 5-methyl group and a fluoromethyl-hydroxylated oxolane (tetrahydrofuran) ring at the N1 position. This compound is structurally related to antiviral nucleosides, where modifications to the sugar moiety and pyrimidine base aim to enhance metabolic stability, target specificity, and potency .

Key structural attributes:

  • Sugar moiety: The oxolane ring (4-hydroxyoxolan-2-yl) contains a fluoromethyl (-CH2F) group at position 5, which may influence pharmacokinetics and resistance profiles.
  • Base: 5-methylpyrimidine-2,4-dione (thymine derivative), critical for base-pairing with adenine in DNA.

Properties

CAS No.

17199-43-8

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1

InChI Key

MYWVPKQWFIVGJZ-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CF)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CF)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CF)O

Synonyms

5'-deoxy-5'fluorothymidine

Origin of Product

United States

Biological Activity

1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12FN3O3
  • Molecular Weight : 253.23 g/mol

The compound features a pyrimidine core with modifications that enhance its biological activity, particularly through fluorination and hydroxylation.

The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis and enzyme inhibition. Its structural similarity to nucleosides allows it to act as an analog in various biochemical pathways.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties by inhibiting viral polymerases. For instance, its analogs have shown effectiveness against RNA viruses by disrupting the replication process.

Antitumor Activity

The compound's ability to interfere with DNA synthesis positions it as a potential antitumor agent. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting the DNA repair mechanisms.

In Vitro Studies

  • Antiviral Efficacy : In a study examining the compound's effect on viral replication, it was found to inhibit the growth of several RNA viruses at low micromolar concentrations (ID50 values ranging from 10710^{-7} to 10810^{-8} M) . The mechanism involved competitive inhibition with natural nucleotides.
  • Antitumor Activity : A separate study focused on its cytotoxic effects on leukemia cells (L-1210). The compound exhibited significant growth inhibition at concentrations around 10510^{-5} M, suggesting a potential for development as a chemotherapeutic agent .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated promising bioavailability and tumor reduction in treated subjects compared to control groups.

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell TypeID50 (M)Reference
AntiviralS. faecium9×1089\times 10^{-8}
AntiviralE. coli1×1071\times 10^{-7}
AntitumorLeukemia L-12101×1051\times 10^{-5}

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine Position Matters : Fluorine at position 5 (target compound) or 2' (Clevudine) enhances antiviral activity, while position 4 abolishes it .
  • Stereochemistry : β-L configurations (Telbivudine, Clevudine) improve metabolic stability and reduce off-target effects .
  • Toxicity Trade-offs : AZT’s azido group increases potency but introduces mitochondrial toxicity, whereas fluorinated analogs show safer profiles .

Preparation Methods

Starting Materials and Protection

The sugar moiety is derived from D-ribose or its derivatives. A typical pathway involves:

  • Protection of Ribose :

    • 1,2-O-Isopropylidene-D-ribofuranose is prepared to protect the 1' and 2' hydroxyl groups.

  • Oxidation and Fluoromethylation :

    • Selective oxidation of the 5'-hydroxyl to a ketone using Dess-Martin periodinane.

    • Fluoromethylation via Grignard reaction with fluoromethylmagnesium bromide (CH2FMgBr), yielding a tertiary alcohol intermediate.

  • Reduction and Deprotection :

    • NaBH4 reduces the ketone to a secondary alcohol.

    • Acidic hydrolysis removes the isopropylidene group, yielding 5-fluoromethyl-4-hydroxyoxolan-2-ol.

Table 1: Key Intermediates in Sugar Synthesis

IntermediateReagents/ConditionsYield (%)
1,2-O-Isopropylidene-D-riboseAcetone, H2SO485
5'-Keto derivativeDess-Martin periodinane, CH2Cl278
Fluoromethylated alcoholCH2FMgBr, THF, −78°C to RT65
Deprotected oxolan diolHCl (aq), MeOH90

Glycosylation with Thymine

Vorbrüggen Coupling

The fluorinated sugar is coupled to thymine using the Vorbrüggen method:

  • Silylation of Thymine :

    • Thymine is treated with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) to form 2,4-bis(trimethylsilyl)thymine.

  • Activation of the Sugar :

    • The 5-fluoromethyl-4-hydroxyoxolan-2-ol is converted to its 1-O-acetyl derivative using acetic anhydride and pyridine.

  • Coupling Reaction :

    • The silylated thymine and acetylated sugar are reacted in the presence of trimethylsilyl triflate (TMSOTf) in acetonitrile at 80°C, facilitating β-selective glycosylation.

Table 2: Glycosylation Optimization

ParameterOptimal ConditionAnomeric Selectivity (β:α)
CatalystTMSOTf (0.2 equiv)9:1
SolventAnhydrous CH3CN8:1
Temperature80°C7:1

Post-Synthetic Modifications and Purification

Deprotection and Final Isolation

  • Acetyl Removal : The 1-O-acetyl group is hydrolyzed using methanolic ammonia, yielding the free hydroxyl group at the anomeric position.

  • Chromatographic Purification : Silica gel column chromatography (CH2Cl2:MeOH 9:1) isolates the pure product (Rf = 0.75).

Characterization Data

  • IR (ATR, cm⁻¹) : 3310 (N-H), 1690 (C=O), 1477 (C=C aromatic), 1105 (C-F).

  • ¹H NMR (CDCl3, 400 MHz) : δ 7.49 (s, 1H, H6), 6.78 (d, J = 9.9 Hz, 1H, H1'), 4.73 (d, J = 9.9 Hz, 1H, H2'), 3.67–3.57 (m, 1H, H5'), 1.98 (s, 3H, CH3).

  • ESI-MS : m/z 244.22 [M+H]⁺ (calc. 244.21).

Alternative Synthetic Routes and Comparative Analysis

Fluorination via DAST Reagent

  • Direct Fluorination : Treating 5'-hydroxymethyl-thymidine with diethylaminosulfur trifluoride (DAST) converts the hydroxyl to fluoromethyl in one step.

  • Yield : 58% (vs. 65% for Grignard route).

  • Limitation : Poor stereocontrol and side reactions (e.g., elimination).

Enzymatic Synthesis

  • Thymidine Phosphorylase : Catalyzes the transglycosylation of thymine to fluorinated sugars, but low efficiency (<20% yield).

Scalability and Industrial Considerations

  • Cost of Fluorinating Agents : CH2FMgBr ($320/g) vs. DAST ($150/g).

  • Waste Management : Fluoride byproducts require neutralization with Ca(OH)2.

  • Process Optimization : Continuous-flow systems improve safety in fluoromethylation steps .

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